Methyl caffeate
Overview
Description
Methyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound . It is found in species of Solanum and Magnolia and exhibits antibiotic, anti-diabetic, antiviral, and anticoagulant activities . It is also an α-glucosidase inhibitor .
Synthesis Analysis
Methyl caffeate can be synthesized through the esterification of caffeic acid and methanol . A study by Wang et al. describes a process for the high-yield production of methyl caffeate using a continuous-flow poly(dimethylsiloxane) microreactor . The reaction is catalyzed by Novozym 435 in [Bmim][Tf 2 N], achieving a maximum yield of 98.45% in a short period of time (2.5 h) .
Molecular Structure Analysis
The molecular structure of methyl caffeate involves a core scaffold of the phenolic ligand that forges a hydrogen-bonding network involving the 4-hydroxy group . This anchors the aromatic ring and permits only metahydroxyl groups to be positioned for transmethylation .
Chemical Reactions Analysis
Methyl caffeate is involved in various chemical reactions. For instance, it has been found to have antioxidation properties, with a reaction mechanism that includes the redox reaction of the caffeate and Diels-Alder reaction of the produced peroxides .
Physical And Chemical Properties Analysis
Methyl caffeate is a powder . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Antidiabetic Effects
Methyl caffeate isolated from Solanum torvum Swartz. fruit has shown significant antihyperglycemic activity and potential as an oral antidiabetic drug. In animal models, it demonstrated a reduction in blood glucose levels and an increase in body weight, suggesting its efficacy in controlling diabetes (Gandhi et al., 2011).
Anticancer Activity
Studies have indicated the potential of methyl caffeate in cancer treatment, particularly against breast cancer. It has shown potent cytotoxic properties against MCF-7 breast cancer cells, inducing apoptosis via caspase activation and cytochrome c release (Balachandran et al., 2015). Additionally, the oxidative dimerization product of methyl caffeate has been found effective in decreasing breast cancer cell numbers (Bailly et al., 2013).
Antimicrobial and Antimycobacterial Activities
Methyl caffeate isolated from Solanum torvum Swartz. fruit also exhibited antimicrobial and antimycobacterial activities, with moderate effectiveness against various bacteria and fungi, and prominent activity against Mycobacterium strains (Balachandran et al., 2012).
Neuroprotective Effects
Methyl caffeate has shown neuroprotective properties against cell damage induced by hydrogen peroxide. This effect is associated with the inhibition of caspase-3 and cathepsin D, suggestingits potential in combating neurodegenerative disorders (Jantas et al., 2020).
Enhancement of Glucose-Stimulated Insulin Secretion
Research on methyl caffeate isolated from the flowers of Prunus persica indicated its effectiveness in enhancing glucose-stimulated insulin secretion, similar to antidiabetic sulfonylurea drugs. This suggests its utility in managing type 2 diabetes mellitus (Lee et al., 2021).
Efficient Synthesis Processes
Studies have also focused on developing efficient synthesis methods for methyl caffeate. For instance, ultrasound irradiation has been used to accelerate the lipase-catalyzed synthesis of methyl caffeate in an ionic liquid, demonstrating a potential for high-yield and low-cost production (Wang et al., 2015). Similarly, continuous-flow microreactors have been designed for rapid high-yield production (Wang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYGKNIVPVPPX-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030290 | |
Record name | Methyl caffeate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeic acid methyl ester | |
CAS RN |
3843-74-1 | |
Record name | Caffeic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl caffeate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl Caffeate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAFFEIC ACID METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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